氯化镱

描述

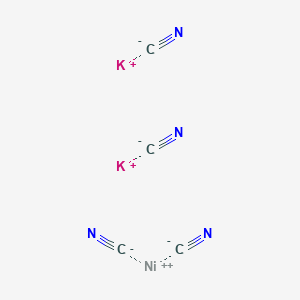

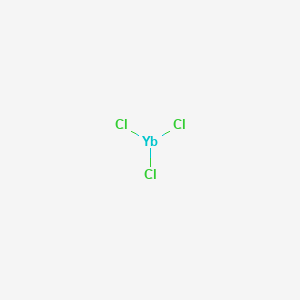

Ytterbium chloride is an inorganic chemical compound with the formula YbCl₃. It is a white powder that is soluble in water and has significant chemical interest due to its ability to form Yb³⁺ ions. Ytterbium chloride is used in various applications, including as a catalyst in organic synthesis and in the production of other ytterbium compounds .

科学研究应用

Ytterbium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of acetals and in the reductive dehalogenation of aryl halides.

Biology: Ytterbium chloride is used as a calcium ion probe and in DNA microarrays.

Medicine: It is used in the development of new pharmaceuticals and as a contrast agent in medical imaging.

Industry: Ytterbium chloride is used in the production of optical glasses, structural ceramics, and electrical components

作用机制

Target of Action

Ytterbium (III) chloride (YbCl3) is an inorganic chemical compound . It primarily targets aryl halides and acts as a catalyst for their reductive dehalogenation . It is also used as a precursor in the synthesis of nanomaterials .

Mode of Action

Ytterbium (III) chloride reacts with nickel (II) chloride (NiCl2) to form a very effective catalyst for the reductive dehalogenation of aryl halides . This reaction is facilitated by the valence electron configuration of Yb+3 (from YbCl3), which is 4f13 5s2 5p6 . This configuration has crucial implications for the chemical behavior of Yb+3 .

Biochemical Pathways

It’s known that the size of yb+3 governs its catalytic behavior and biological applications . The small size of Yb+3 produces fast catalytic behavior and an atomic radius (0.99 Å) comparable to many biologically important ions .

Pharmacokinetics

It’s known that ytterbium (iii) chloride is soluble in water , which could potentially influence its bioavailability.

Result of Action

Ytterbium (III) chloride acts as a catalyst for the reductive dehalogenation of aryl halides . It’s also used as a precursor in the synthesis of nanomaterials . In the presence of NiCl2, it forms a very effective catalyst . It’s also known to be poisonous if injected, and mildly toxic by ingestion .

Action Environment

The action of Ytterbium (III) chloride can be influenced by environmental factors such as temperature and pH . For example, the formation of certain compounds is favored at lower temperatures . Additionally, the compound’s action can be influenced by the presence of other ions in the environment .

生化分析

Biochemical Properties

Ytterbium Chloride is known to react with NiCl2 to form a very effective catalyst for the reductive dehalogenation of aryl halides . This suggests that Ytterbium Chloride can interact with certain enzymes and proteins to facilitate biochemical reactions .

Cellular Effects

Research has shown that Ytterbium Chloride can have significant effects on cellular function. For instance, studies on mice have shown that Ytterbium Chloride can cause oxidative stress, leading to inflammatory and pathological lesions . This suggests that Ytterbium Chloride can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its ability to cause oxidative stress suggests that it may interact with biomolecules in a way that disrupts normal cellular function

Temporal Effects in Laboratory Settings

In laboratory settings, Ytterbium Chloride has been shown to cause changes in cellular function over time . For example, studies on mice have shown that exposure to Ytterbium Chloride can lead to increased oxidative damage over a 30-day period .

Dosage Effects in Animal Models

The effects of Ytterbium Chloride have been studied in animal models. These studies have shown that the effects of Ytterbium Chloride can vary with different dosages . For example, high doses of Ytterbium Chloride have been shown to cause significant oxidative damage in mice .

Metabolic Pathways

Its ability to cause oxidative stress suggests that it may interact with certain enzymes and cofactors .

Subcellular Localization

Its ability to cause oxidative stress suggests that it may be localized in certain compartments or organelles within the cell .

准备方法

Synthetic Routes and Reaction Conditions: Anhydrous ytterbium chloride can be produced by the ammonium chloride route. In this method, ytterbium oxide (Yb₂O₃) is heated with ammonium chloride (NH₄Cl) to produce the ammonium salt of the pentachloride: [ \text{Yb}_2\text{O}_3 + 10 \text{NH}_4\text{Cl} \rightarrow 2 (\text{NH}_4)_2\text{YbCl}_5 + 6 \text{H}_2\text{O} + 6 \text{NH}_3 ] The ammonium salt is then decomposed to yield anhydrous ytterbium chloride .

Industrial Production Methods: In industrial settings, ytterbium chloride is often produced by the direct chlorination of ytterbium metal or its oxide at high temperatures. This process involves passing chlorine gas over ytterbium metal or oxide, resulting in the formation of ytterbium chloride .

化学反应分析

Types of Reactions: Ytterbium chloride undergoes various chemical reactions, including:

Reduction: Ytterbium chloride can be reduced to ytterbium metal using reducing agents such as lithium or sodium.

Oxidation: It can be oxidized to ytterbium oxide (Yb₂O₃) when exposed to oxygen at high temperatures.

Substitution: Ytterbium chloride can react with other halides to form mixed halides.

Common Reagents and Conditions:

Reduction: Lithium or sodium in an inert atmosphere.

Oxidation: Oxygen or air at elevated temperatures.

Substitution: Other halides such as fluorides or bromides.

Major Products Formed:

Reduction: Ytterbium metal.

Oxidation: Ytterbium oxide.

Substitution: Mixed halides such as ytterbium fluoride or ytterbium bromide.

相似化合物的比较

- Terbium chloride (TbCl₃)

- Lutetium chloride (LuCl₃)

- Europium chloride (EuCl₃)

- Samarium chloride (SmCl₃)

- Thulium chloride (TmCl₃)

Ytterbium chloride stands out due to its unique combination of small ionic radius and high catalytic activity, making it particularly useful in both industrial and research applications.

属性

IUPAC Name |

trichloroytterbium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Yb/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLHRQNQYIJFFX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Yb](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless beads; [MSDSonline] | |

| Record name | Ytterbium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10361-91-8 | |

| Record name | Ytterbium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ytterbium trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ytterbium chloride (YbCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Q1: What is the molecular formula and weight of Ytterbium chloride hexahydrate?

A1: Ytterbium chloride hexahydrate has the molecular formula YbCl3•6H2O and a molecular weight of 387.48 g/mol.

Q2: What does the near-infrared absorption spectra of frozen Ytterbium chloride solutions reveal?

A2: The spectra show two broad lines indicating a Stark splitting of 60 cm-1 of the excited 2F5/2 level of the Yb3+ ion. This suggests that Yb3+ ions in frozen solutions have crystalline or quasi-crystalline surroundings. []

Q3: Can you describe the crystal structure of Ytterbium chloride phenanthroline?

A3: Ytterbium chloride phenanthroline ([YbCl4]·[C12H8N2]·(H2O)) crystallizes with the Yb atom coordinated by six Cl atoms. Two Cl2 and two Yb atoms form a plane quadrilateral. The molecular structure is stabilized by intramolecular and intermolecular hydrogen bonds (O—H…Cl, O—H…O, O—H…N). []

Q4: How does the presence of Ytterbium chloride affect the thermal conduction in spin-lattice relaxation experiments?

A4: Studies on Ytterbium chloride hexahydrate (YbCl3 • 6 H2O) revealed that poor heat transfer in liquid helium can lead to significant deviations in the field dependence of the spin-lattice relaxation time constant, particularly at strong magnetic fields. []

Q5: How does Ytterbium chloride catalyze the synthesis of functionalized benzimidazoles and perimidines?

A5: Ytterbium chloride catalyzes the condensation of aryl diamines with β-carbonyl compounds, yielding functionalized benzimidazoles and perimidines. The proposed mechanism involves lanthanide-activated C-C bond cleavage. []

Q6: Can Ytterbium chloride catalyze Diels-Alder reactions?

A6: Yes, Ytterbium chloride effectively catalyzes Diels-Alder reactions of unactivated dienes with α,β-unsaturated ketones and aldehydes at room temperature, resulting in products with high regio- and stereoselectivities. [] Additionally, it catalyzes the Diels-Alder reaction of acrylate with furan, with reaction conditions influencing yield and stereoselectivity. []

Q7: What is the role of Ytterbium chloride in the synthesis of acetic acid from methane and carbon monoxide?

A7: In combination with potassium peroxodisulfate (K2S2O8), Ytterbium oxide promotes the direct synthesis of acetic acid from methane and carbon monoxide in trifluoroacetic acid at 80°C. Ytterbium oxide exhibits higher reactivity compared to other Ytterbium compounds like Ytterbium sulfide, chloride, and acetate. []

Q8: Can Ytterbium chloride be used for the synthesis of 1,5-benzodiazepin-2-yl-phosphonates?

A8: Yes, Ytterbium chloride catalyzes a one-pot, three-component condensation of o-diaminobenzene, 1,3-diketone, and diethyl phosphite to efficiently synthesize 1,5-benzodiazepin-2-yl-phosphonates under mild conditions. []

Q9: Is Ytterbium chloride effective in reductive dehalogenation reactions?

A9: Nanometric sodium hydride, when used with catalytic amounts of Ytterbium chloride or a mixture of Ytterbium chloride and transition metal chloride, exhibits high reactivity for the reductive dehalogenation of aryl halides. The catalytic activity of lanthanide chlorides decreases as the atomic number of rare earth elements increases. Combining Ytterbium chloride and a transition metal chloride shows a significant synergistic effect in these reactions. []

Q10: How does Ytterbium chloride interact with DMPC bilayers based on computational studies?

A10: Molecular dynamics simulations demonstrate that DMPC bilayers can adsorb significant concentrations of Yb3+ without significant disruption to the overall membrane structure. Yb3+ ions bind strongly to lipids, inducing a slight decrease in area per lipid, a slight increase in aliphatic chain ordering and bilayer thickness, and a two-fold increase in area compressibility modulus, indicating increased bilayer rigidity. []

Q11: How do ligands influence the catalytic activity of Ytterbium in the carboxylation of methane?

A11: The ligand present with the Ytterbium element significantly affects the yield of acetic acid formed via carboxylation of methane in trifluoroacetic acid. The order of ligand effectiveness in facilitating acetic acid formation is oxide > acetate > chloride > sulfide. Sulfide ligands strongly inhibit the reaction. []

Q12: How does Ytterbium chloride affect total protein levels in the liver and heart of female rabbits?

A12: Studies on female rabbits revealed that Ytterbium chloride treatment resulted in lower total protein levels in both the liver and heart compared to untreated rabbits. [, ]

Q13: What are the effects of Ytterbium chloride administration on tissue distribution and histological changes in rats?

A13: Intravenous administration of Ytterbium chloride in rats led to its accumulation primarily in the liver, spleen, and bone. High doses resulted in the formation of xenobiotic granulomas in the spleen. [, ]

Q14: How is Ytterbium chloride used as a fecal indicator in animal studies?

A14: Ytterbium chloride serves as an external marker for estimating fecal output in animals. It has been compared to other indicators like chromium oxide (Cr2O3) and indigestible neutral detergent fiber (iNDF). While Ytterbium chloride provides accurate fecal output estimations with a single daily dose and collection, its diurnal fecal excretion patterns differ from Cr2O3 and exhibit considerable variation. [, , , , , ]

Q15: How does Ytterbium chloride help study the phase transitions of phosphatidylcholine vesicles?

A15: Ytterbium chloride acts as a shift reagent in nuclear magnetic resonance (NMR) studies, resolving inner and outer choline methyl resonances in phosphatidylcholine vesicles. By monitoring changes in NMR line widths, researchers can study the gel-to-liquid-crystalline phase transitions in these vesicles and observe how different factors, such as the presence of ions, affect the transitions in each bilayer leaflet. []

Q16: How is Ytterbium chloride detected and quantified in biological samples?

A16: Atomic absorption spectrophotometry is a common method for quantifying Ytterbium chloride in biological samples. []

Q17: What is the role of Ytterbium chloride in determining inorganic phosphate levels in biological samples?

A17: Ytterbium chloride, in combination with pyrocatechol violet, forms a complex that changes color from blue to yellow upon binding to phosphate. This colorimetric shift allows for the qualitative and quantitative determination of inorganic phosphate in biological samples like urine and serum. []

Q18: How is Ytterbium chloride used in holographic displays?

A18: Ytterbium chloride (specifically, NaYbCl4) can be used as an up-conversion material in volumetric screens for holographic displays. In this application, the screen, positioned amidst an array of spherical mirrors, displays a hologram. The mirrors then project the image, creating a 360° viewing experience for multiple viewers simultaneously. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

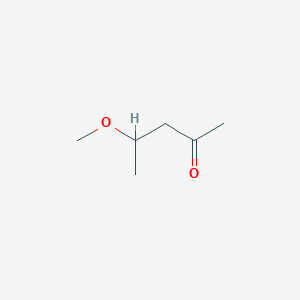

![Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate](/img/structure/B81111.png)

![alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone](/img/structure/B81114.png)

![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)